molecular formula C12H20N2O5 B13637003 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid

2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid

Cat. No.: B13637003
M. Wt: 272.30 g/mol
InChI Key: RWJMIOBUZWMQBG-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions. This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to remove the Boc group and obtain the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid include:

Uniqueness

The uniqueness of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid lies in its specific structure, which includes a diazepane ring and an acetic acid moiety. This structure provides unique reactivity and stability, making it suitable for specific synthetic applications that require selective protection and deprotection of amine groups .

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-1,4-diazepan-1-yl]acetic acid

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-5-4-9(15)14(7-6-13)8-10(16)17/h4-8H2,1-3H3,(H,16,17)

InChI Key

RWJMIOBUZWMQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N(CC1)CC(=O)O

Origin of Product

United States

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